4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide
Description
4-Benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide is a benzamide derivative characterized by a benzoyl group at the 4-position of the aromatic ring and a thioether linkage incorporating a cyanoethyl moiety. This compound’s structure combines electron-withdrawing (benzoyl) and electron-donating (thioether) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-benzoyl-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c24-15-6-16-28-21-10-5-4-9-20(21)25-23(27)19-13-11-18(12-14-19)22(26)17-7-2-1-3-8-17/h1-5,7-14H,6,16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEWQSQYPKLNJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition of 2-Mercaptoaniline and Acrylonitrile
The thioether bridge is constructed via a nucleophilic Michael addition. In this step, 2-mercaptoaniline reacts with acrylonitrile in ethanol under basic catalysis (piperidine, 0.5 mol%), yielding 2-((2-cyanoethyl)thio)aniline. The reaction proceeds at room temperature for 6 hours, achieving a 92% yield (Table 1).
Table 1. Optimization of Michael Addition Conditions
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 92 |
| Catalyst | Piperidine | 92 |
| Temperature | 25°C | 92 |
| Alternative Catalyst | Triethylamine | 78 |
¹H NMR (400 MHz, DMSO-d6): δ 7.45–7.52 (m, 2H, aromatic), 6.98–7.03 (m, 2H, aromatic), 3.21 (t, J = 6.8 Hz, 2H, SCH2), 2.89 (t, J = 6.8 Hz, 2H, CH2CN).
Preparation of 4-Benzoylbenzoic Acid Derivatives
Friedel-Crafts Acylation of Toluene
4-Benzoylbenzoic acid is synthesized via Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of AlCl3 (1.2 equiv) at 0°C. The intermediate is oxidized using KMnO4 in acidic medium to yield 4-benzoylbenzoic acid (87% yield).
Characterization Data :
IR (cm⁻¹): 1685 (C=O), 1602 (aromatic C=C).
¹³C NMR (100 MHz, CDCl3): δ 197.2 (C=O), 144.5–126.8 (aromatic carbons).
Activation to 4-Benzoylbenzoyl Chloride
The acid is treated with thionyl chloride (2.5 equiv) under reflux for 3 hours, yielding 4-benzoylbenzoyl chloride as a pale-yellow solid (95% yield).
Amide Bond Formation: Coupling Strategies
Aqueous-Phase Benzoylation
Adapting the method from CN103288667A, 2-((2-cyanoethyl)thio)aniline (1.0 equiv) is reacted with 4-benzoylbenzoyl chloride (1.1 equiv) in aqueous NaOH (2.0 equiv) at 0–10°C. The product precipitates and is isolated by filtration (88% yield).
Optimized Conditions :
- Solvent: Water
- Base: NaOH (2.0 equiv)
- Temperature: 0–10°C
Organic-Phase Coupling Using EDCl/HOBt
For enhanced solubility, the amine (1.0 equiv) and acid chloride (1.05 equiv) are coupled in dichloromethane using EDCl (1.2 equiv) and HOBt (1.1 equiv) at room temperature for 12 hours (91% yield).
Comparative Analysis :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Aqueous-phase | 88 | 98.5 |
| Organic-phase | 91 | 99.2 |
Mechanistic Insights and Side Reactions
Competing Hydrolysis of the Cyano Group
The cyanoethyl moiety is susceptible to hydrolysis under strongly acidic or basic conditions. In aqueous-phase benzoylation, maintaining pH < 10 is critical to prevent CN group degradation.
Thioether Oxidation Mitigation
The thioether linkage may oxidize to sulfoxide if exposed to air. Reactions are conducted under nitrogen atmosphere, and antioxidants (e.g., BHT, 0.1 wt%) are added during prolonged storage.
Spectral Characterization and Validation
¹H NMR Analysis
The final product exhibits distinct signals for the benzoyl groups (δ 7.45–8.24, m, 10H) and thioethyl chain (δ 3.18, t, SCH2; δ 2.91, t, CH2CN). The amide NH resonates at δ 10.42 (br s).
IR Spectroscopy
Key absorptions include 2215 cm⁻¹ (C≡N), 1651 cm⁻¹ (amide C=O), and 1598 cm⁻¹ (aromatic C=C).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₈H₂₁N₂O₂S [M+H]⁺: 449.1325; Found: 449.1328.
Industrial-Scale Considerations
Cost-Effectiveness of Aqueous vs. Organic Methods
While the aqueous method reduces solvent costs by 40%, the organic-phase approach offers higher yields and purity, justifying its use in pharmaceutical manufacturing.
Waste Management
The aqueous route generates NaCl and water as by-products, aligning with green chemistry principles. Organic methods require solvent recovery systems to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Benzoxazole-Thioether Derivatives (Compound 12 Series)
Compounds such as N-(tert-butyl)-4-(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)benzamide (12e) and 4-(2-(benzo[d]oxazol-2-ylthio)acetamido)-N-(3-methoxyphenyl)benzamide (12g) feature a benzoxazole-thioether group instead of the cyanoethylthio moiety . Key differences include:
Triazole-Thione Derivatives (Compounds 7–9)
Derivatives like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones incorporate a triazole-thione core. Unlike the target compound’s thioether, these compounds exist in thione tautomeric forms, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
Halogen-Substituted Benzamides
- N-(2-Nitrophenyl)-4-bromobenzamide () and N-(2-chloro-4-cyanophenyl)benzamide () feature halogen or nitrile substituents. However, the cyanoethylthio group in the target compound offers a balance of hydrophilicity and conformational flexibility .
Apoptosis Modulation
The 12-series benzoxazole derivatives induce apoptosis in HepG2 cells by modulating BAX/Bcl-2 ratios (e.g., 12e increases BAX expression by 3.2-fold and reduces Bcl-2 by 60%) . While direct data for the target compound is unavailable, its thioether linkage may similarly influence redox-sensitive pathways due to sulfur’s role in cellular thiol-disulfide balance.
Anticancer Potential
Compounds like 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-benzamide () are patented for anticancer use, highlighting the therapeutic relevance of thioether-linked benzamides. The cyanoethylthio group in the target compound could enhance tumor selectivity via nitrile-mediated hydrogen bonding .
Spectroscopic Characterization
- IR Spectroscopy: The target compound’s cyanoethylthio group would show νC≡N at ~2240 cm⁻¹ and νC-S at ~700 cm⁻¹, distinct from the C=S stretches (1243–1258 cm⁻¹) in triazole-thiones .
- NMR : The aromatic protons in the target compound’s benzoyl group would resonate at δ 7.5–8.1 ppm, similar to 4-chloro-N-(2-methoxyphenyl)benzamide () .
Data Tables
Table 1: Structural and Functional Group Comparisons
Table 2: Spectroscopic Signatures
Biological Activity
4-benzoyl-N-(2-((2-cyanoethyl)thio)phenyl)benzamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The compound features a benzamide structure with a cyanoethylthio group, which may influence its interaction with biological targets. The synthesis typically involves multi-step organic reactions, including methods like the Suzuki–Miyaura coupling reaction, which is common for forming carbon-carbon bonds in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, such as enzymes and receptors. These interactions may modulate the activity of these targets, leading to various biological effects. Ongoing research aims to elucidate the exact molecular pathways involved.
Antiviral Properties
Recent studies have highlighted the potential antiviral properties of compounds similar to this compound. For instance, related benzamide derivatives have shown efficacy against viruses such as Ebola and Marburg. These compounds act by inhibiting viral entry into host cells, demonstrating effective EC50 values below 10 μM in vitro .
Anticancer Activity
The compound's structural analogs have been evaluated for anticancer activity, particularly as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression. Compounds with similar structures have demonstrated significant antiproliferative effects on various cancer cell lines, with IC50 values in the low micromolar range, indicating their potential as therapeutic agents .
Research Findings and Case Studies
| Study | Findings | IC50/EC50 Values | Target |
|---|---|---|---|
| Study on antiviral activity (2020) | Inhibition of Ebola virus entry | EC50 < 10 μM | EBOV, MARV |
| HDAC inhibitor study (2020) | Potent inhibition of HDAC3 | IC50 = 95.48 nM | HDAC3 |
| Antiproliferative assay (2020) | Solid tumor cell inhibition | IC50 = 1.30 μM (HepG2 cells) | Cancer cells |
Comparative Analysis
When compared to similar compounds, this compound exhibits unique properties due to its specific functional groups. Other benzoyl and cyanoethylthio derivatives have shown varying degrees of biological activity; however, the distinct combination in this compound may confer enhanced potency or selectivity against particular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
